Docosanamide, N,N'-[[[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]imino]bis(methylene)]bis-
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Overview
Description
N,N’-[[[4,6-bis[Bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]imino]bis(methylene)]bis(docosanamide): is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with bis(methoxymethyl)amino groups and long-chain docosanamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[[[4,6-bis[Bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]imino]bis(methylene)]bis(docosanamide) typically involves multiple steps. The initial step often includes the preparation of the triazine core, followed by the introduction of bis(methoxymethyl)amino groups. The final step involves the attachment of docosanamide chains through a series of condensation reactions. The reaction conditions usually require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency. Purification processes such as recrystallization or chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions: N,N’-[[[4,6-bis[Bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]imino]bis(methylene)]bis(docosanamide) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
N,N’-[[[4,6-bis[Bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]imino]bis(methylene)]bis(docosanamide) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the development of advanced materials, such as coatings or polymers, due to its unique structural properties.
Mechanism of Action
The mechanism by which N,N’-[[[4,6-bis[Bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]imino]bis(methylene)]bis(docosanamide) exerts its effects involves interactions with specific molecular targets. The triazine core can interact with nucleic acids or proteins, potentially inhibiting their function. The long-chain docosanamide moieties may facilitate membrane interactions, enhancing the compound’s ability to penetrate cellular membranes and exert its effects intracellularly.
Comparison with Similar Compounds
- N,N’-[[[4,6-bis[Bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]imino]bis(methylene)]bis(octadecanamide)
- N,N’-[[[4,6-bis[Bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]imino]bis(methylene)]bis(hexadecanamide)
Comparison: Compared to its similar compounds, N,N’-[[[4,6-bis[Bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]imino]bis(methylene)]bis(docosanamide) is unique due to its longer docosanamide chains, which may enhance its amphiphilic properties and improve its interactions with biological membranes. This structural difference can influence its solubility, bioavailability, and overall efficacy in various applications.
Properties
CAS No. |
68334-70-3 |
---|---|
Molecular Formula |
C57H112N8O6 |
Molecular Weight |
1005.5 g/mol |
IUPAC Name |
N-[[[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]-[(docosanoylamino)methyl]amino]methyl]docosanamide |
InChI |
InChI=1S/C57H112N8O6/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-53(66)58-47-63(55-60-56(64(49-68-3)50-69-4)62-57(61-55)65(51-70-5)52-71-6)48-59-54(67)46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2/h7-52H2,1-6H3,(H,58,66)(H,59,67) |
InChI Key |
GGOMVYDYDDBBMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCN(CNC(=O)CCCCCCCCCCCCCCCCCCCCC)C1=NC(=NC(=N1)N(COC)COC)N(COC)COC |
Origin of Product |
United States |
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